molecular formula C4H10O4S B1329904 2-ETHOXYSULFONYLETHANOL CAS No. 58337-44-3

2-ETHOXYSULFONYLETHANOL

Cat. No.: B1329904
CAS No.: 58337-44-3
M. Wt: 154.19 g/mol
InChI Key: SNYNEPHSWSWZGZ-UHFFFAOYSA-N
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Description

2-ETHOXYSULFONYLETHANOL is a chemical compound with the molecular formula C4H10O3S It is commonly used in various chemical reactions and industrial applications due to its unique properties

Biochemical Analysis

Biochemical Properties

It is known that sulfonic acids, like Ethanesulfonic acid, can participate in various biochemical reactions . They can act as catalysts for alkylation and polymerization reactions

Cellular Effects

Sulfonic acids are known to influence cell function through their roles in various biochemical reactions

Molecular Mechanism

The molecular mechanism of action of Ethanesulfonic acid, 2-hydroxy-, ethyl ester is not well-defined. As a sulfonic acid, it may interact with biomolecules through its sulfonate group It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ETHOXYSULFONYLETHANOL can be synthesized through the reaction of ethanesulfonic acid with ethanol in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid or hydrochloric acid acting as the catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, ethyl ester involves the use of large-scale reactors and continuous flow systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYSULFONYLETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ethanesulfonic acid.

    Reduction: It can be reduced to form ethanesulfonic acid ethyl ester.

    Substitution: The ester group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) or amines (e.g., NH3) are used under appropriate conditions.

Major Products Formed

    Oxidation: Ethanesulfonic acid.

    Reduction: Ethanesulfonic acid ethyl ester.

    Substitution: Various substituted ethanesulfonic acid derivatives.

Scientific Research Applications

2-ETHOXYSULFONYLETHANOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used as a catalyst in polymerization reactions and as an additive in the production of detergents and surfactants.

Comparison with Similar Compounds

2-ETHOXYSULFONYLETHANOL can be compared with other similar compounds, such as:

    Ethyl methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.

    Methyl ethanesulfonate: Similar but with a methyl ester group.

    Ethyl p-toluenesulfonate: Contains a toluene ring instead of an ethyl group.

Uniqueness

This compound is unique due to its combination of the sulfonic acid group and the hydroxyl group, which imparts distinct reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

ethyl 2-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNEPHSWSWZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207069
Record name Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58337-44-3
Record name Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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